Methyl 1-benzoxepine-4-carboxylate
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Overview
Description
Methyl 1-benzoxepine-4-carboxylate is a heterocyclic organic compound that belongs to the benzoxepine family This compound is characterized by a benzene ring fused to an oxepine ring, with a carboxylate ester group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-benzoxepine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzoxepine-4-carboxylates with 1,2-diaminobenzene using a catalytic amount of bismuth triflate (Bi(OTf)3) or acetic acid in toluene under reflux conditions . This one-pot method is efficient and yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of readily available reagents and mild reaction conditions makes it a viable candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzoxepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepine oxides, while substitution reactions can produce various substituted benzoxepine derivatives.
Scientific Research Applications
Methyl 1-benzoxepine-4-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound and its analogs are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting critical biological processes and leading to cell death.
Comparison with Similar Compounds
Methyl 1-benzoxepine-4-carboxylate can be compared with other benzoxepine derivatives and similar heterocyclic compounds:
Similar Compounds: Benzoxepine derivatives such as 2,3-dihydro-1,5-benzoxazepines and 1,4-benzoxazepin-2-ones.
Uniqueness: The presence of the carboxylate ester group at the fourth position and the specific arrangement of the benzene and oxepine rings confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
methyl 1-benzoxepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)10-6-7-15-11-5-3-2-4-9(11)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRBHKCCWBJKOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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